3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
CAS No.: 626227-58-5
Cat. No.: VC21501918
Molecular Formula: C20H16ClF4N3OS
Molecular Weight: 457.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626227-58-5 |
|---|---|
| Molecular Formula | C20H16ClF4N3OS |
| Molecular Weight | 457.9g/mol |
| IUPAC Name | 6-amino-N-(3-chloro-4-fluorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C20H16ClF4N3OS/c21-11-8-9(6-7-12(11)22)27-18(29)17-16(26)14-15(20(23,24)25)10-4-2-1-3-5-13(10)28-19(14)30-17/h6-8H,1-5,26H2,(H,27,29) |
| Standard InChI Key | VBBVWUVKLBWKJH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)N |
| Canonical SMILES | C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)N |
Introduction
Chemical Properties and Structure
The compound 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide exhibits a complex molecular structure characterized by several distinctive features. Its molecular identity is defined by specific chemical parameters that contribute to its biological activity and potential pharmaceutical applications.
The compound is identified by CAS number 626227-58-5, with a molecular formula of C20H16ClF4N3OS and a molecular weight of 457.9 g/mol. This heterocyclic compound possesses a thieno[3,2-e]pyridine core fused with a seven-membered cyclohepta ring system, creating a tricyclic scaffold that serves as the foundation for its structural features.
Key functional groups present in the molecule include:
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An amino group at position 3
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A carboxamide linkage connecting to the 3-chloro-4-fluorophenyl moiety
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A trifluoromethyl substituent at position 4
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A seven-membered cyclohepta ring fused to the thieno[3,2-e]pyridine core
The presence of these functional groups, particularly the amino group, carboxamide, trifluoromethyl group, and halogen substituents (chloro and fluoro), enhances the compound's ability to form specific interactions with biological targets, contributing to its potential pharmacological properties.
Structural Comparison with Related Compounds
The structural features of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be better understood when compared to related thieno-pyridine derivatives. Research on similar compounds has shown that variations in ring size and substitution patterns significantly influence biological activity.
| Compound | Ring System | Core Structure | Key Substituents |
|---|---|---|---|
| Subject Compound | Cyclohepta (7-membered) | Thieno[3,2-e]pyridine | 3-chloro-4-fluorophenyl, trifluoromethyl |
| Related Compound A | Cyclopenta (5-membered) | Thieno[3,2-e]pyridine | 3-chloro-4-fluorophenyl, trifluoromethyl |
| Thieno[2,3-b]pyridines | Various (5-8 membered) | Thieno[2,3-b]pyridine | Various phenyl substitutions |
This structural diversity within the thieno-pyridine family demonstrates the versatility of these scaffolds and their potential for targeted modifications to enhance specific biological activities .
Biological Activity and Mechanism of Action
Anticancer Properties
The biological activity of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is primarily characterized by its potential anticancer properties. Research on structurally related thieno-pyridine compounds has demonstrated significant growth inhibition across various cancer cell lines, suggesting similar activity may be observed with this compound .
Studies on related thieno[2,3-b]pyridines tested against the NCI60 tumor cell panel revealed that compounds with larger aliphatic ring systems, such as the seven-membered cyclohepta ring in our subject compound, exhibit enhanced anticancer efficacy. This structure-activity relationship suggests that 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may possess notable anticancer activity .
Particularly sensitive tumor cell lines to related compounds include:
Enzyme Inhibition
A key mechanism underlying the biological activity of thieno-pyridine derivatives is their ability to inhibit specific enzymes involved in DNA repair processes. Research has identified Tyrosyl-DNA phosphodiesterase I (TDP1) as a significant target for these compounds .
TDP1 is a DNA repair enzyme that plays a crucial role in removing covalently trapped topoisomerase I-DNA complexes, making it a promising anticancer target. Inhibition of TDP1 can enhance the cytotoxicity of topoisomerase I inhibitors, potentially improving cancer treatment outcomes .
Studies on structurally similar thieno[2,3-b]pyridines have demonstrated submicromolar inhibition of TDP1, with the most potent derivative showing an IC50 value of 0.5 μM. This inhibitory activity appears to correlate with the anticancer efficacy observed in cellular assays .
| Compound Structure | Ring Size | Substituents | TDP1 Inhibition (IC50, μM) |
|---|---|---|---|
| Thieno[2,3-b]pyridine | 7-membered | H/H, H, CF3 | 0.5 ± 0.1 |
| Thieno[2,3-b]pyridine | 7-membered | H/H, Cl, H | 1.0 ± 0.3 |
| Thieno[2,3-b]pyridine | 5-membered | O, CF3, H | 1.7 ± 0.2 |
| Thieno[2,3-b]pyridine | 5-membered | O, Me, Cl | 2.2 ± 0.2 |
The mechanism of action likely involves specific binding interactions between the compound and the TDP1 enzyme, facilitated by the compound's unique structural features. The presence of the trifluoromethyl group and halogenated phenyl substituents may contribute significantly to these binding interactions .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide and related compounds provides critical insights for rational drug design and optimization. Research on thieno-pyridine derivatives has revealed several key structural features that influence biological activity.
Influence of Ring Size
Studies on thieno[2,3-b]pyridines with varying aliphatic ring sizes have demonstrated that larger ring systems are associated with enhanced anticancer activity. This finding suggests that the seven-membered cyclohepta ring in our subject compound may contribute significantly to its biological properties .
Testing of five, six, seven, and eight-membered derivatives against the NCI60 tumor cell panel revealed that the eight-membered derivative exhibited the greatest cytotoxicity. This trend indicates that the size and conformational flexibility of the aliphatic ring play crucial roles in determining the compound's ability to interact with biological targets .
Importance of Substitution Patterns
The substitution pattern on the phenyl ring also significantly influences the biological activity of thieno-pyridine derivatives. Research has shown that meta substitution is often more favorable than ortho substitution .
For example, when comparing derivatives with trifluoromethyl substituents, the meta-substituted compound demonstrated significantly higher activity (7.0% growth) compared to the ortho-substituted counterpart (80.2% growth) in anticancer assays. This suggests that the position of the 3-chloro-4-fluoro substituents on the phenyl ring of our subject compound may be optimized for biological activity .
Role of Functional Groups
The presence of specific functional groups, particularly electron-withdrawing groups such as trifluoromethyl and halogens, contributes significantly to the biological activity of thieno-pyridine derivatives. These groups influence the compound's electronic properties, lipophilicity, and binding interactions with target proteins .
The amino group at position 3 and the carboxamide linkage in 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide likely facilitate hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.
These structure-activity relationships provide valuable guidance for the development of more potent and selective thieno-pyridine derivatives for potential therapeutic applications.
Research Findings and Applications
Preclinical Studies
Research on thieno-pyridine derivatives structurally similar to 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has yielded promising results in preclinical studies. These findings suggest potential applications for our subject compound in various therapeutic contexts.
In vitro studies have demonstrated significant cytostatic and cytotoxic effects against multiple cancer cell lines, with GI50 and LC50 values in the nanomolar to low micromolar range for the most sensitive cell lines. Particularly notable are the potent effects observed against melanoma cell line MB-MDA-435, with one related derivative showing a GI50 of 70 nM and an LC50 of 925 nM .
Target Selectivity
An important aspect of the research on thieno-pyridine derivatives is their selectivity for specific molecular targets. Studies have shown that these compounds exhibit potent inhibition of TDP1, while showing minimal activity against other enzyme classes such as kinases .
This target selectivity is advantageous for potential therapeutic applications, as it reduces the likelihood of off-target effects and associated adverse reactions. The specific structural features of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, including its unique substitution pattern and ring system, likely contribute to this selectivity .
Challenges and Future Directions
Despite the promising biological activity of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide and related compounds, several challenges need to be addressed to fully realize their therapeutic potential.
Solubility and Pharmacokinetic Properties
A significant challenge identified in research on related thieno-pyridine derivatives is their poor water solubility, which has complicated in vivo studies and may limit their pharmaceutical development. Preliminary animal studies with structurally similar compounds have encountered difficulties in achieving consistent dosing due to solubility issues .
Future research should focus on enhancing the aqueous solubility of these compounds through structural modifications or formulation strategies. Approaches such as prodrug design, salt formation, or nanoformulation may improve the pharmacokinetic properties while preserving the biological activity .
Comprehensive Biological Evaluation
While current research has identified TDP1 inhibition as a key mechanism of action for thieno-pyridine derivatives, comprehensive evaluation of other potential biological targets would provide a more complete understanding of their pharmacological profile. Investigation of additional mechanisms, including effects on other DNA repair pathways and cellular signaling networks, may reveal new applications for these compounds .
Structural Optimization
Further structural optimization of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide represents an important direction for future research. Building on the established structure-activity relationships, targeted modifications could enhance potency, selectivity, and pharmacokinetic properties .
Potential strategies for structural optimization include:
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Modification of the cyclohepta ring to optimize size and conformational flexibility
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Exploration of alternative substitution patterns on the phenyl ring
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Introduction of additional functional groups to enhance water solubility while maintaining target binding
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Investigation of bioisosteric replacements for key structural elements
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